Remdesivir de(ethylbutyl 2-aminopropanoate)

Description

BenchChem offers high-quality Remdesivir de(ethylbutyl 2-aminopropanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Remdesivir de(ethylbutyl 2-aminopropanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

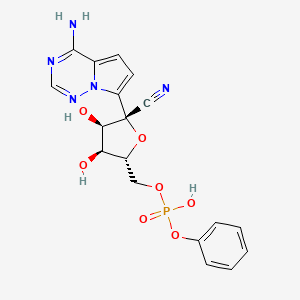

Molecular Formula |

C18H18N5O7P |

|---|---|

Molecular Weight |

447.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl phenyl hydrogen phosphate |

InChI |

InChI=1S/C18H18N5O7P/c19-9-18(14-7-6-12-17(20)21-10-22-23(12)14)16(25)15(24)13(29-18)8-28-31(26,27)30-11-4-2-1-3-5-11/h1-7,10,13,15-16,24-25H,8H2,(H,26,27)(H2,20,21,22)/t13-,15-,16-,18+/m1/s1 |

InChI Key |

MRXDDYZPVOXRJV-IIVZCXTMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of the Remdesivir Core Nucleoside (GS-441524)

This guide provides an in-depth technical overview of the synthesis and characterization of the core nucleoside of Remdesivir, GS-441524. The nomenclature "Remdesivir de(ethylbutyl 2-aminopropanoate)" refers to the removal of the phosphoramidate promoiety, yielding the active nucleoside analog. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the Remdesivir Core

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses, including the coronaviruses responsible for SARS-CoV, MERS-CoV, and COVID-19.[1] It functions as a prodrug, meaning it is administered in an inactive form and is metabolized within the body to its active therapeutic agent.[2][3] The active form of Remdesivir is a nucleoside triphosphate analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[4][5]

The structure of Remdesivir consists of the core nucleoside, GS-441524, linked to a phosphoramidate group. This phosphoramidate moiety, which includes a 2-ethylbutyl ester of L-alanine, is designed to enhance cell permeability and facilitate the delivery of the active nucleoside into the host cell.[6] Once inside the cell, this promoiety is cleaved, releasing GS-441524, which is then phosphorylated to its active triphosphate form.[2]

Understanding the synthesis and characterization of the core nucleoside, GS-441524, is crucial for several reasons. It is the foundational component responsible for the antiviral activity of Remdesivir. Research into its synthesis allows for the development of more efficient and scalable production methods. Furthermore, detailed characterization is essential for quality control, ensuring the purity and identity of this critical antiviral building block. This guide will detail a representative synthetic pathway to GS-441524 and the analytical techniques required for its comprehensive characterization.

Synthetic Pathway to GS-441524

The synthesis of GS-441524 is a multi-step process that involves the preparation of a modified ribose sugar and a pyrrolotriazine nucleobase, followed by their coupling and subsequent chemical transformations. The following is a representative synthetic route based on published methodologies.[6][7]

Experimental Protocol: Synthesis of GS-441524

Step 1: Synthesis of the Pyrrolo[2,1-f][4][5][8]triazin-4-amine Core

The synthesis of the nucleobase can be achieved through various routes. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with tert-butyl carbazate, followed by cyclization and subsequent chemical modifications to yield the desired pyrrolotriazine core.[7]

Step 2: Preparation of the Protected Ribose Moiety

A protected ribose derivative, such as 2,3,5-tri-O-benzyl-D-ribonolactone, is a key starting material. This can be prepared from D-ribose through a series of protection and oxidation steps.

Step 3: C-Glycosylation

The protected ribose lactone is coupled with the pyrrolotriazine nucleobase. This C-glycosylation step is critical and can be challenging, often requiring specific catalysts and conditions to achieve good yield and stereoselectivity.[9]

Step 4: Cyanation at the 1'-Position

Following glycosylation, a cyano group is introduced at the 1'-position of the ribose sugar. This is a key structural feature of Remdesivir and its active metabolite.[6][10]

Step 5: Deprotection

The protecting groups on the ribose moiety (e.g., benzyl groups) are removed to yield the final GS-441524 nucleoside. This step often involves harsh conditions, such as the use of boron trichloride (BCl₃), and requires careful optimization to avoid degradation of the product.

Diagram of the Synthetic Workflow

Caption: A generalized workflow for the synthesis of GS-441524.

Characterization of GS-441524

Once synthesized, a rigorous characterization of GS-441524 is imperative to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of GS-441524.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to identify include those from the aromatic protons of the nucleobase, the anomeric proton of the ribose, and the other ribose protons.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the nucleobase, the ribose ring, and the cyano group are characteristic.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass, which can be used to determine the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized GS-441524. A validated HPLC method can separate the desired product from any unreacted starting materials, byproducts, or degradation products.[11][12]

-

Method: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[11]

-

Detection: UV detection is typically employed, with the detection wavelength set at the absorbance maximum of GS-441524 (around 247 nm).[11]

-

Purity Assessment: The purity is determined by calculating the percentage of the peak area of the main product relative to the total peak area of all components in the chromatogram.

Quantitative Data Summary

| Parameter | Expected Value/Range | Analytical Technique |

| Molecular Formula | C₁₂H₁₃N₅O₄ | HRMS |

| Molecular Weight | 291.26 g/mol | MS |

| ¹H NMR | Characteristic shifts for nucleobase and ribose protons | NMR |

| ¹³C NMR | Characteristic shifts for nucleobase, ribose, and cyano carbons | NMR |

| Purity | >98% | HPLC |

| UV λmax | ~247 nm | UV-Vis Spectroscopy |

Diagram of the Analytical Workflow

Caption: A workflow for the analytical characterization of GS-441524.

Conclusion

The synthesis and characterization of GS-441524, the core nucleoside of Remdesivir, are fundamental aspects of the development and production of this important antiviral drug. A robust and well-characterized synthetic route is essential for ensuring a consistent supply of high-quality material. The analytical techniques outlined in this guide provide a comprehensive framework for the structural confirmation and purity assessment of GS-441524, which are critical for its use in further research and development, including the synthesis of Remdesivir and other novel nucleoside analogues. The continuous refinement of both synthetic and analytical methodologies will play a vital role in the ongoing efforts to combat viral diseases.

References

- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 3. Remdesivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Synthesis of Antiviral... | Organic Chemistry [organicchemistry.eu]

- 7. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Remdesivir synthesis - chemicalbook [chemicalbook.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Analytical method development techniques of remdesivir [wisdomlib.org]

The Intracellular Journey and Molecular Gambit of Remdesivir: A Technical Guide to its Mechanism as a Nucleotide Analog Inhibitor

Abstract

Remdesivir (GS-5734) has emerged as a significant antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1][2][3] Its efficacy lies in its identity as a nucleotide analog prodrug, which, upon intracellular metabolism, targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[4][5][6][7][8] This in-depth technical guide elucidates the multi-step mechanism of action of Remdesivir, from its cellular uptake and intricate bioactivation cascade to the molecular intricacies of its interaction with the viral RdRp, ultimately leading to the cessation of viral RNA synthesis. We will explore the causality behind its design as a prodrug, the key enzymatic players in its activation, the structural basis for its inhibitory action, and the experimental methodologies employed to unravel these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Remdesivir's molecular gambit against viral replication.

The Prodrug Strategy: Bypassing the Cellular Gates

Nucleoside analogs are potent antiviral agents, but their therapeutic application is often hampered by poor cell permeability and inefficient intracellular phosphorylation. To overcome these hurdles, Remdesivir was ingeniously designed as a phosphoramidate prodrug.[5][9][10] This design facilitates its entry into host cells, where it undergoes a series of metabolic transformations to unveil its active form.[4][5]

The journey of Remdesivir begins with its diffusion across the cell membrane. Once inside the cytoplasm, it is subjected to a multi-step activation process orchestrated by host cell enzymes.[4][5][9]

The Intracellular Activation Cascade: A Multi-Enzyme Symphony

The conversion of the Remdesivir prodrug into its pharmacologically active triphosphate form, GS-443902, is a critical prerequisite for its antiviral activity.[4][5][6][7] This bioactivation pathway is a cascade of enzymatic reactions, each step essential for the subsequent one.

The key enzymes involved in this process are:

-

Carboxylesterase 1 (CES1) and Cathepsin A (CTSA): These esterases initiate the activation by hydrolyzing the ester bond of the prodrug moiety, yielding an intermediate alanine metabolite (GS-704277).[2][9][10][11]

-

Histidine Triad Nucleotide-Binding Protein 1 (HINT1): This phosphoramidase then cleaves the phosphoramidate bond of the alanine metabolite, releasing the monophosphate form of the parent nucleoside (GS-441524 monophosphate).[2][9][10][11]

-

Cellular Kinases: The resulting nucleoside monophosphate is then successively phosphorylated by host cell nucleoside-phosphate kinases to its diphosphate and, finally, to the active triphosphate form, GS-443902.[1][5][9]

This intricate activation pathway is a testament to the rational design of Remdesivir, leveraging the host's cellular machinery to generate the active antiviral agent at the site of infection.

Caption: Intracellular activation pathway of Remdesivir.

The Core Mechanism: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active triphosphate metabolite of Remdesivir, GS-443902 (also referred to as Remdesivir triphosphate or RTP), is a structural analog of adenosine triphosphate (ATP).[4][9][12][13] This molecular mimicry is the cornerstone of its antiviral activity, allowing it to compete with endogenous ATP for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[4][14][15]

Competitive Inhibition and Incorporation

During viral replication, the RdRp enzyme reads the viral RNA template and synthesizes a complementary strand by incorporating the correct nucleotides. Due to its structural similarity to ATP, RTP can be recognized and utilized as a substrate by the viral RdRp.[4][15][16] The efficiency of incorporation of RTP by the SARS-CoV-2 RdRp is a key determinant of its antiviral potency.[16]

Delayed Chain Termination: A "Delayed-Action" Gambit

Unlike many other nucleotide analogs that cause immediate chain termination upon incorporation, Remdesivir employs a more subtle and insidious mechanism known as "delayed chain termination".[5][9] After the incorporation of Remdesivir monophosphate (RMP) into the growing RNA strand, the RdRp can still add a few more nucleotides before RNA synthesis is arrested.[17] For SARS-CoV-2, RNA synthesis is typically halted after the addition of three more nucleotides.[16][17]

This delayed termination is thought to be caused by a steric hindrance introduced by the 1'-cyano group on the ribose sugar of the incorporated Remdesivir.[14] This modification leads to a conformational change in the RNA-template duplex, which eventually prevents the translocation of the polymerase along the RNA template, thereby halting further elongation.[17]

Caption: Mechanism of RdRp inhibition by Remdesivir.

Evading the Proofreader: A Key to Efficacy

Coronaviruses possess a proofreading 3'-to-5' exoribonuclease (ExoN) activity, which can remove mismatched or modified nucleotides incorporated into the viral RNA, thereby conferring resistance to some nucleoside analogs.[9][14] However, Remdesivir appears to largely evade this proofreading mechanism.[9] The delayed chain termination mechanism may play a role in this evasion, as the incorporated Remdesivir is quickly translocated away from the active site, making it a poor substrate for the ExoN.

Recent studies suggest a dynamic interplay where the incorporation of Remdesivir destabilizes the RdRp-RNA complex, while enhancing the binding of the RNA to the ExoN, potentially facilitating its removal.[14] This highlights a potential mechanism of resistance that warrants further investigation.

Mechanisms of Resistance

While Remdesivir is a potent inhibitor, the emergence of viral resistance is a constant concern in antiviral therapy. In vitro studies have identified mutations in the SARS-CoV-2 RdRp (nsp12) that can confer partial resistance to Remdesivir.[18][19][20][21] These mutations can decrease the preference of the RdRp for Remdesivir triphosphate as a substrate or alter the enzyme's response to the incorporated drug.[18] Continuous surveillance for such resistance mutations in clinical isolates is crucial for the long-term effective use of Remdesivir.

Experimental Protocols for Elucidating the Mechanism of Action

The elucidation of Remdesivir's mechanism of action has been the result of a combination of biochemical, cellular, and structural biology studies. Below are representative protocols for key experiments.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of a drug required to inhibit viral replication in cell culture.

Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 cells) in 6-well plates and grow to confluency.[22][23]

-

Viral Infection: Infect the cell monolayers with a known titer of the virus (e.g., SARS-CoV-2) for 1 hour at 37°C.[22][23]

-

Drug Treatment: Remove the viral inoculum and add an overlay medium containing various concentrations of Remdesivir.[22][23]

-

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.[22][23]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

RdRp Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of the active form of Remdesivir (RTP) to inhibit the activity of the purified viral RdRp enzyme.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant RdRp enzyme, a synthetic RNA template-primer, and a mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radioactively or fluorescently labeled.

-

Inhibitor Addition: Add varying concentrations of Remdesivir triphosphate (RTP) to the reaction mixtures.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at an optimal temperature for a defined period.

-

Reaction Termination and Product Analysis: Stop the reaction and separate the RNA products by gel electrophoresis.

-

Data Analysis: Quantify the amount of RNA synthesis at each RTP concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of RTP that reduces RdRp activity by 50%.

| Parameter | Description | Typical Value (SARS-CoV-2) |

| EC50 | The concentration of a drug that gives a half-maximal response. | Varies by cell line, typically in the nanomolar to low micromolar range.[24] |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. | For RSV RdRp and HCV RdRp, IC50 values are 1.1 µM and 5 µM, respectively.[25] |

| CC50 | The concentration of a drug that is cytotoxic to 50% of cells. | Ranged from 1.7 to >20 μM in various human cell lines.[26] |

| Selectivity Index (SI) | The ratio of CC50 to EC50, indicating the therapeutic window of a drug. | >170 to 20,000 for Remdesivir against SARS-CoV-2.[26] |

Conclusion

Remdesivir's mechanism of action as a nucleotide analog inhibitor is a sophisticated interplay of prodrug chemistry, host cell metabolism, and targeted disruption of a key viral enzyme. Its journey from an inert prodrug to a potent inhibitor of the viral RdRp through delayed chain termination highlights the power of rational drug design. A thorough understanding of this intricate mechanism is paramount for optimizing its clinical use, anticipating and overcoming potential resistance, and guiding the development of next-generation antiviral therapies. The ongoing research in this field will undoubtedly continue to refine our knowledge and enhance our preparedness against emerging viral threats.

References

- 1. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 5. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Remdesivir in COVID-19: A critical review of pharmacology, pre-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations [frontiersin.org]

- 9. Remdesivir - Wikipedia [en.wikipedia.org]

- 10. Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Remdesivir triphosphate is a valid substrate to initiate synthesis of DNA primers by human PrimPol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unraveling the binding mechanism of the active form of Remdesivir to RdRp of SARS-CoV-2 and designing new potential analogues: Insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. SARS-CoV-2 and partial resistance to remdesivir | Immunopaedia [immunopaedia.org.za]

- 20. Mutations in the SARS-CoV-2 RNA-dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. journal-jbv.apub.kr [journal-jbv.apub.kr]

- 24. medchemexpress.com [medchemexpress.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preliminary Pharmacokinetic Profile of Remdesivir and its Primary Metabolite in Animal Models

This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of Remdesivir, an antiviral prodrug, with a particular focus on its metabolic conversion to the active nucleoside analog, GS-441524. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Introduction: The Rationale for Preclinical Pharmacokinetic Profiling of Remdesivir

Remdesivir (RDV) is a nucleotide analog prodrug with broad-spectrum antiviral activity against a range of RNA viruses.[1][2] It was initially developed for the treatment of Ebola virus disease and has since been investigated for its efficacy against other viral infections, including those caused by coronaviruses.[1][3] Remdesivir itself is not the active antiviral agent; it is designed to deliver the active metabolite, GS-441524, intracellularly, where it is further phosphorylated to the active triphosphate form (GS-443902).[4][5][6] This active triphosphate mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[1][5][7]

The chemical structure of Remdesivir is (2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][8][9][10]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[11] The term "de(ethylbutyl 2-aminopropanoate)" in the context of Remdesivir metabolism effectively refers to the cleavage of the phosphoramidate prodrug moiety, a critical step in the formation of the parent nucleoside, GS-441524. Understanding the pharmacokinetic profile of both Remdesivir and GS-441524 in preclinical animal models is paramount for predicting its behavior in humans, establishing effective dosing regimens, and ensuring a sufficient concentration of the active metabolite reaches the target tissues.

This guide will delve into the experimental design, analytical methodologies, and key findings from preclinical pharmacokinetic studies of Remdesivir, providing a foundational understanding for further research and development.

Metabolic Activation Pathway of Remdesivir

The journey of Remdesivir from an administered prodrug to its active triphosphate form is a multi-step intracellular process. A clear understanding of this pathway is essential for interpreting pharmacokinetic data.

Caption: Metabolic activation of Remdesivir to its active triphosphate form, GS-443902.

Following intravenous administration, Remdesivir is rapidly metabolized by carboxylesterase 1 to an intermediate alanine metabolite, GS-704277.[12][13] This is followed by the cleavage of the phosphoramidate bond, leading to the formation of the nucleoside monophosphate.[14] This monophosphate is then further phosphorylated to the active triphosphate, GS-443902.[13][14] Dephosphorylation of the monophosphate results in the formation of the nucleoside analog, GS-441524, which is the predominant metabolite found in plasma.[10][14] While GS-441524 can be re-phosphorylated to the active form, this process is less efficient.[14]

Preclinical Animal Models in Remdesivir Pharmacokinetic Studies

The selection of an appropriate animal model is a critical first step in preclinical pharmacokinetic evaluation. Rodent models, such as mice and rats, are commonly used for initial PK screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[15][16][17][18] Non-human primates, like rhesus monkeys, are often used in later-stage preclinical studies as their physiology more closely resembles that of humans, providing more translatable data.[5]

Causality behind Experimental Choices:

-

Mice: Mouse models are valuable for initial assessments of drug metabolism, tissue distribution, and efficacy.[15][17][18] They allow for the investigation of the drug's behavior in various organs, which is crucial for a systemically acting antiviral.[19]

-

Rats: Rats are frequently used for pharmacokinetic and toxicology studies due to their larger size compared to mice, which facilitates serial blood sampling.[16] This allows for a more detailed characterization of the concentration-time profile of the drug and its metabolites.

-

Non-human Primates: These models are essential for confirming the pharmacokinetic profile observed in rodents and for providing a more accurate prediction of human pharmacokinetics.[5] Their closer phylogenetic relationship to humans means their metabolic pathways and drug transporter activities are more likely to be similar.

Analytical Methodologies for Quantifying Remdesivir and GS-441524

Accurate and sensitive analytical methods are the cornerstone of reliable pharmacokinetic studies. The quantification of Remdesivir and its metabolites in biological matrices such as plasma, serum, and tissue homogenates requires robust and validated techniques.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the bioanalysis of Remdesivir and its metabolites.[7][8][9][20][21] This technique offers high sensitivity and selectivity, allowing for the precise measurement of low concentrations of the analytes in complex biological samples.[7][8]

Key Features of Analytical Methods:

-

Chromatographic Separation: Reversed-phase HPLC with a C18 column is commonly employed to separate Remdesivir and its metabolites from endogenous matrix components.[8][20]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of the analytes.[8]

-

Method Validation: All analytical methods must be rigorously validated according to regulatory guidelines (e.g., FDA, ICH) to ensure accuracy, precision, linearity, and stability.[20][22]

Other analytical techniques, such as UV-Visible spectrophotometry, have also been reported for the analysis of Remdesivir, particularly in pharmaceutical dosage forms.[1][9][20][21]

Pharmacokinetic Profile of Remdesivir and GS-441524 in Animal Models

Preclinical studies have consistently demonstrated that Remdesivir is a prodrug with a short half-life in plasma, undergoing rapid conversion to its metabolites.

Absorption and Distribution

Following intravenous administration, Remdesivir is rapidly distributed.[19] In mice, Remdesivir has been shown to have extensive tissue distribution, with high concentrations of the parent drug and its metabolites observed in the lungs, liver, and kidneys.[19] This broad distribution is advantageous for treating systemic viral infections. The protein binding of Remdesivir in human plasma is moderate, while its metabolites GS-704277 and GS-441524 exhibit low protein binding.[6]

Metabolism and Elimination

As previously described, Remdesivir is extensively metabolized. The parent compound is barely detectable in the blood of mice shortly after administration.[19] The predominant circulating metabolite is GS-441524, which has a much longer half-life than Remdesivir.[10][23] In healthy human volunteers, the half-life of Remdesivir is approximately one hour, whereas the half-life of GS-441524 is around 24 hours.[10][23]

Remdesivir and its metabolites are primarily eliminated through renal excretion.[23] A significant portion of the administered dose is recovered in the urine as GS-441524.[3]

Key Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for Remdesivir and GS-441524 observed in preclinical and clinical studies.

| Parameter | Remdesivir | GS-441524 |

| Tmax (Time to Peak Concentration) | Rapid (minutes to ~1 hour) | Slower (~2-4 hours) |

| t½ (Half-life) | Short (~1 hour) | Long (~24 hours) |

| Metabolism | Extensive, rapid | Slower |

| Primary Route of Elimination | Metabolism | Renal excretion |

| Plasma Protein Binding | Moderate | Low |

Note: The values presented are approximate and can vary depending on the animal species, dose, and analytical methodology.

Experimental Protocol: A Representative Preclinical Pharmacokinetic Study

This section outlines a generalized, step-by-step methodology for conducting a preliminary pharmacokinetic study of Remdesivir in a rodent model.

Animal Model and Dosing

-

Animal Selection: Male Sprague-Dawley rats (8-10 weeks old) are used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

-

Dosing Formulation: Remdesivir is formulated in a suitable vehicle for intravenous administration.

-

Administration: A single intravenous bolus dose of Remdesivir (e.g., 5 mg/kg) is administered via the tail vein.[16]

Sample Collection

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

-

Sample Storage: Plasma samples are stored at -80°C until analysis.

Bioanalytical Method

-

Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable organic solvent (e.g., acetonitrile) to extract the analytes.

-

LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method for the simultaneous quantification of Remdesivir and GS-441524.

Pharmacokinetic Analysis

-

Data Analysis: The plasma concentration-time data for Remdesivir and GS-441524 are analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

-

Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), CL (clearance), Vd (volume of distribution), and t½ (half-life) are calculated.

Caption: A generalized workflow for a preclinical pharmacokinetic study of Remdesivir.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of Remdesivir is characterized by its rapid conversion to the primary and more stable metabolite, GS-441524. Animal models have been instrumental in elucidating the absorption, distribution, metabolism, and excretion properties of Remdesivir, providing crucial data to support its clinical development. The extensive tissue distribution and the long half-life of the active metabolite contribute to its therapeutic potential.

Future research should continue to explore the pharmacokinetics of Remdesivir in different populations and disease states. Furthermore, the development of orally bioavailable prodrugs of GS-441524 is an active area of investigation, which could expand the therapeutic applications of this potent antiviral agent.[4][24][25]

References

- 1. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacokinetic simulations for remdesivir and its metabolites in healthy subjects and patients with renal impairment [frontiersin.org]

- 6. d-nb.info [d-nb.info]

- 7. Analytical method development techniques of remdesivir [wisdomlib.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. GS-441524 - Wikipedia [en.wikipedia.org]

- 11. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Eicosanoid Metabolomic Profile of Remdesivir Treatment in Rat Plasma by High-Performance Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Remdesivir Metabolite GS-441524 Effectively Inhibits SARS-CoV-2 Infection in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pharmacokinetics and tissue distribution of remdesivir and its metabolites nucleotide monophosphate, nucleotide triphosphate, and nucleoside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scienceopen.com [scienceopen.com]

- 22. researchgate.net [researchgate.net]

- 23. journals.asm.org [journals.asm.org]

- 24. journals.asm.org [journals.asm.org]

- 25. Oral pharmacokinetics and efficacy of oral phospholipid remdesivir nucleoside prodrugs against SARS-CoV-2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of Remdesivir's Key Metabolites

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Bioactivation of a Potent Antiviral

Remdesivir (GS-5734) has emerged as a critical antiviral agent, notably for its activity against SARS-CoV-2.[1] As a prodrug, its therapeutic efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate analogue. This guide provides a detailed exploration of the structural analysis of the initial and major circulating metabolites of Remdesivir, formed following the cleavage of the de(ethylbutyl 2-aminopropanoate) moiety. Understanding the structure and biotransformation of these metabolites is paramount for optimizing drug delivery, comprehending pharmacokinetic and pharmacodynamic (PK/PD) profiles, and ensuring clinical efficacy.[2] This document will delve into the expert methodologies and field-proven insights essential for the robust structural characterization of these critical metabolic products.

The Metabolic Journey of Remdesivir: From Prodrug to Active Compound

The bioactivation of Remdesivir is a multi-step enzymatic process that begins with the hydrolysis of the 2-ethylbutyl ester of the L-alanine moiety. This initial step is a critical gateway to the formation of the pharmacologically active triphosphate. The term "de(ethylbutyl 2-aminopropanoate)" refers to the initial metabolic transformation where the ester and amino acid components are cleaved from the phosphoramidate core.

The Key Players in Remdesivir's Bioactivation

The metabolic cascade of Remdesivir is initiated by specific enzymes that cleave the prodrug's protective groups, allowing for its conversion into the active form. This process ensures that the drug is activated within the target cells, maximizing its therapeutic effect while minimizing systemic exposure to the active metabolite.

Structural Analysis of the Alanine Metabolite (GS-704277)

The first significant metabolite formed is GS-704277, the alanine metabolite. Its formation, through the hydrolysis of the 2-ethylbutyl ester, is a critical step that precedes the subsequent enzymatic cleavages. Structurally, GS-704277 retains the phosphoramidate linkage to the alanine but possesses a free carboxylic acid.

Mass Spectrometry Analysis of GS-704277

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of GS-704277 in biological matrices. The inherent polarity of this metabolite necessitates careful chromatographic optimization.

Expert Insight: The choice of a suitable stationary phase, such as a C18 or a more polar embedded phase, is critical for retaining and resolving GS-704277 from other metabolites and endogenous matrix components. The use of an acidic mobile phase modifier, like formic acid, not only aids in protonation for positive ion mode electrospray ionization (ESI) but also improves peak shape.

Table 1: Mass Spectrometric Parameters for GS-704277

| Parameter | Value | Reference |

| Ionization Mode | ESI Positive | [3] |

| Precursor Ion (m/z) | 443.1 | [4] |

| Product Ions (m/z) | Not explicitly detailed in the provided search results. | |

| Collision Energy | Analyte-dependent optimization required. |

Note: Detailed fragmentation data for GS-704277 is not as widely published as for other Remdesivir metabolites. The precursor ion corresponds to [M+H]+.

NMR Spectroscopy of GS-704277

While LC-MS/MS provides crucial information on the presence and quantity of GS-704277, Nuclear Magnetic Resonance (NMR) spectroscopy would be the definitive technique for its complete structural elucidation. However, detailed, publicly available 1H and 13C NMR data for isolated GS-704277 is currently scarce in the scientific literature. For researchers aiming to perform de novo structural confirmation, isolation of the metabolite followed by 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be necessary.

In-Depth Structural Elucidation of the Major Circulating Metabolite: GS-441524

Following the formation of the alanine metabolite, further enzymatic action leads to the production of GS-441524, the parent nucleoside of Remdesivir. Due to its longer half-life, GS-441524 is the major circulating metabolite and a key analyte in pharmacokinetic studies.[5][6]

Mass Spectrometry of GS-441524

The structural confirmation of GS-441524 is readily achieved through high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

Expert Insight: The fragmentation pattern of GS-441524 is highly characteristic. The loss of the ribose sugar moiety is a dominant fragmentation pathway, providing a clear structural signature.

Table 2: High-Resolution Mass Spectrometry and MS/MS Fragmentation of GS-441524

| Ion | Calculated m/z | Observed m/z | Fragmentation Details | Reference |

| [M+H]+ | 292.1049 | 292.2 | - | [7] |

| [M+H - C5H8O4]+ | 160.0623 | 160.1 | Loss of the ribose sugar | [7] |

| [M+H - H2O]+ | 274.0943 | 274.1 | Loss of water | [7] |

Definitive Structural Confirmation by NMR Spectroscopy

NMR spectroscopy provides unambiguous evidence for the structure of GS-441524. The following tables summarize the assigned 1H and 13C NMR chemical shifts.

Expert Insight: The chemical shifts and coupling constants of the ribose protons are particularly informative for confirming the stereochemistry of the sugar moiety. 2D NMR experiments such as COSY (to establish proton-proton correlations within the ribose ring) and HSQC (to correlate protons to their directly attached carbons) are indispensable for a complete and accurate assignment.

Table 3: 1H NMR Spectroscopic Data for GS-441524 (in DMSO-d6)

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-1' | 6.04 | d | 4.2 |

| H-2' | 4.59 | t | 4.8 |

| H-3' | 4.16 | t | 4.8 |

| H-4' | 4.09 | q | 4.2 |

| H-5'a | 3.69 | dd | 12.0, 3.0 |

| H-5'b | 3.58 | dd | 12.0, 3.0 |

| OH-2' | 5.43 | d | 6.0 |

| OH-3' | 5.17 | d | 5.4 |

| OH-5' | 5.01 | t | 5.4 |

| NH2 | 7.82 | s | - |

| H-2 | 8.16 | s | - |

| H-6 | 6.87 | s | - |

Data adapted from reference[7].

Table 4: 13C NMR Spectroscopic Data for GS-441524 (in DMSO-d6)

| Carbon | Chemical Shift (ppm) |

| C-1' | 87.8 |

| C-2' | 74.2 |

| C-3' | 70.4 |

| C-4' | 82.1 |

| C-5' | 61.5 |

| C-4a | 117.2 |

| C-5 | 148.9 |

| C-2 | 151.8 |

| C-6 | 98.1 |

| C-7a | 155.4 |

| C-8 | 110.2 |

Data adapted from reference[7].

Experimental Protocol: LC-MS/MS Method for the Quantification of Remdesivir and its Metabolites

This section outlines a robust and validated LC-MS/MS protocol for the simultaneous quantification of Remdesivir, GS-704277, and GS-441524 in human plasma. This protocol is designed to be a self-validating system, incorporating internal standards to ensure accuracy and precision.

Sample Preparation

Rationale: A simple protein precipitation is effective for extracting the analytes from the plasma matrix while minimizing sample handling and potential for analyte degradation. The use of acidified solvent helps to stabilize Remdesivir and its metabolites.

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standards (e.g., ¹³C-labeled Remdesivir and GS-441524).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: The use of a high-performance liquid chromatography (UHPLC) system provides rapid and efficient separation. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity for quantification.

Table 5: Suggested LC-MS/MS Operating Parameters

| Parameter | Condition |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | Analyte-specific (see Table 6) |

Table 6: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Remdesivir | 603.2 | 402.2 |

| GS-704277 | 443.1 | Requires optimization |

| GS-441524 | 292.2 | 160.1 |

| Remdesivir-IS | 609.2 | 408.2 |

| GS-441524-IS | 297.2 | 165.1 |

Note: The specific m/z values for product ions should be optimized for the instrument in use.

Method Validation

Rationale: A rigorous validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability of the analytical data.

The method should be validated for:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes.

-

Linearity and Range: Typically a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Within ±15% (±20% at the lower limit of quantification).

-

Matrix Effect: Assessment of ion suppression or enhancement.

-

Stability: Freeze-thaw, short-term, and long-term stability of analytes in the matrix.

Conclusion: A Framework for Confident Structural Analysis

The structural analysis of Remdesivir's metabolites, particularly the initial de(ethylbutyl 2-aminopropanoate) product (GS-704277) and the major circulating nucleoside (GS-441524), is fundamental to understanding its disposition and ensuring its therapeutic effectiveness. This guide has provided a comprehensive overview of the key analytical techniques, detailed experimental protocols, and the critical data required for their unambiguous identification. By integrating advanced analytical methodologies with a thorough understanding of the drug's metabolic pathway, researchers and drug development professionals can confidently characterize these crucial molecules, paving the way for more effective antiviral therapies.

References

- 1. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]

- 7. First analytical confirmation of drug-induced crystal nephropathy in felines caused by GS-441524, the active metabolite of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Remdesivir: A Prodrug-Driven Approach to Broad-Spectrum Antiviral Therapy

Abstract

The emergence of novel, highly pathogenic RNA viruses, such as Ebola virus and coronaviruses, represents a significant and ongoing threat to global health. The development of broad-spectrum antiviral agents that can be rapidly deployed against these threats is a critical priority in medicinal chemistry and drug development. This technical guide provides an in-depth examination of the discovery of Remdesivir (GS-5734), a nucleotide analog prodrug that has become a cornerstone case study in modern antiviral research. We will dissect the strategic medicinal chemistry decisions, from the identification of a potent parent nucleoside (GS-441524) to the rational design of a phosphoramidate "ProTide" moiety—specifically the de(ethylbutyl 2-aminopropanoate) group—that enabled efficient intracellular delivery and activation. This guide details the mechanism of action, key preclinical validation experiments, and the methodologies that underpinned its development, offering researchers and drug development professionals a comprehensive view of this landmark antiviral agent.

The Strategic Imperative for Broad-Spectrum Antivirals

The history of virology is marked by the sudden emergence of RNA viruses that cross species barriers to cause severe disease in humans, including Filoviridae (Ebola, Marburg), Coronaviridae (SARS-CoV, MERS-CoV, SARS-CoV-2), and Paramyxoviridae (Nipah, Hendra).[1][2] The traditional "one bug, one drug" approach is insufficient to counter these pandemic-potential threats. The scientific community has therefore pursued the development of broad-spectrum direct-acting antivirals, which target conserved viral machinery, such as the RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of most RNA viruses.[3][4]

Nucleoside and nucleotide analogs are a clinically validated class of RdRp inhibitors. These molecules mimic natural substrates (like ATP, GTP, etc.) and, once incorporated into the growing viral RNA chain, disrupt the replication process.[5] However, the development of nucleotide analogs is frequently hampered by significant pharmacological challenges, primarily poor cell permeability and inefficient intracellular phosphorylation. Remdesivir's discovery journey provides an exemplary solution to these long-standing problems.

The Parent Nucleoside (GS-441524): A Potent but Pharmacologically Limited Scaffold

The story of Remdesivir begins with its parent nucleoside, GS-441524, a 1'-cyano-substituted adenine C-nucleoside analog.[4][6] This core structure was identified through screening programs at Gilead Sciences aimed at discovering inhibitors of RNA viruses like Hepatitis C and Respiratory Syncytial Virus (RSV).[7][8][9]

The key innovation in GS-441524 is the 1'-cyano group. This modification is critical for its mechanism of action but does not prevent its recognition by the viral RdRp.[10] The parent nucleoside itself shows antiviral activity, but its potency is limited by two main factors:

-

Poor Cellular Uptake: As a nucleoside, GS-441524 has moderate cell permeability. To become active, it must be phosphorylated three times by host cell kinases to form the active triphosphate metabolite.

-

Rate-Limiting First Phosphorylation: The initial conversion of the nucleoside to the nucleoside monophosphate is often the slowest, rate-limiting step in the activation pathway, leading to insufficient generation of the active triphosphate form within the cell.[11]

To overcome these hurdles and transform a promising chemical scaffold into a viable drug candidate, a sophisticated prodrug strategy was required.

The "ProTide" Solution: Rational Design of the Remdesivir Prodrug Moiety

Remdesivir (GS-5734) is a phosphoramidate prodrug, a type of "ProTide," designed to mask the highly charged monophosphate group and facilitate entry into the cell.[9][12] This approach delivers the nucleoside monophosphate directly into the cytoplasm, effectively bypassing the problematic first phosphorylation step.[11]

The prodrug moiety consists of three key components:

-

A Phenyl Group: Attached to the phosphorus atom, this acts as an efficient leaving group during intracellular metabolism.

-

An L-alanine Amino Acid: This linker is recognized by specific intracellular enzymes.

-

A 2-Ethylbutyl Ester: This ester cap increases the lipophilicity of the entire molecule, significantly enhancing its ability to diffuse across the lipid bilayer of the cell membrane.

This specific combination, forming the (2S)-2-{(2R,3S,4R,5R)-[5-(4-Aminopyrrolo[2,1-f] [1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]phenoxy-(S)-phosphorylamino}propionic acid 2-ethyl-butyl ester (the IUPAC name for Remdesivir), was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, cell permeability, and metabolic stability.[4][7] The design was intended to ensure that the prodrug remains intact in the plasma long enough to reach target tissues but is rapidly and efficiently cleaved once inside the cell.[12]

Intracellular Activation and Mechanism of Action

The efficacy of Remdesivir is entirely dependent on its precise, multi-step bioactivation pathway within the host cell. This cascade ensures the targeted delivery and release of the active antiviral agent.

The Metabolic Activation Cascade

-

Cellular Entry: The lipophilic Remdesivir prodrug passively diffuses across the cell membrane into the cytoplasm.[11][13]

-

Esterase Hydrolysis: Carboxylesterase 1 (CES1) and Cathepsin A (CTSA) cleave the 2-ethylbutyl ester, yielding the intermediate alanine metabolite, GS-704277.[11][13]

-

Phosphoramidase Cleavage: The histidine triad nucleotide-binding protein 1 (HINT1) hydrolyzes the phosphoramidate bond, displacing the phenyl-alanine moiety and releasing the key intermediate: GS-441524 monophosphate.[7][11]

-

Sequential Phosphorylation: Host cell nucleoside-phosphate kinases then efficiently catalyze the subsequent two phosphorylation steps, converting the monophosphate into the active nucleoside triphosphate (NTP) analog, GS-443902 (also known as RDV-TP).[14][15]

References

- 1. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]

- 4. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. biopharmaapac.com [biopharmaapac.com]

- 7. Remdesivir - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? - Indian Journal of Medical Research [ijmr.org.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Stage Cytotoxicity Profiling of Remdesivir De(ethylbutyl 2-aminopropanoate)

Introduction

Remdesivir (sold as Veklury) is a broad-spectrum antiviral medication that has played a significant role in treating RNA virus infections.[1] It is administered as a prodrug, a precursor molecule that is converted into its pharmacologically active form within the body.[1][2] This guide focuses on a specific prodrug ester derivative, Remdesivir de(ethylbutyl 2-aminopropanoate), designed to enhance intracellular delivery of the active compound. The core challenge in preclinical assessment is that the prodrug itself is not the active agent; it must be efficiently taken up by target cells and metabolized into the active nucleoside triphosphate analog, GS-443902.[2][3][4] This active metabolite then inhibits the viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination and halting viral replication.[1][2][5][6]

The assessment of cytotoxicity is a critical gatekeeping step in the drug development pipeline. For a prodrug like Remdesivir de(ethylbutyl 2-aminopropanoate), this assessment is uniquely complex. Cytotoxicity could arise from the parent prodrug, intermediate metabolites, the final active form, or off-target effects. Therefore, a robust and multi-faceted approach is required. This guide provides a comprehensive, technically detailed framework for designing and executing an early-stage cytotoxicity testing cascade. It moves beyond simple protocols to explain the scientific rationale behind assay selection, the importance of orthogonal validation, and the logic of creating a self-validating experimental system to ensure data integrity and confident decision-making.

Chapter 1: Foundational Principles & Strategic Considerations

The Prodrug Concept & Implications for Cytotoxicity Testing

The central premise of a prodrug strategy is to overcome pharmacokinetic barriers. Remdesivir de(ethylbutyl 2-aminopropanoate) is designed to readily cross the cell membrane. Once inside the cell, it undergoes a multi-step bioactivation process. Cellular enzymes, primarily carboxylesterase 1 (CES1) and cathepsin A (CatA), hydrolyze the ester group to an intermediate, which is then acted upon by histidine triad nucleotide-binding protein 1 (HINT1) to form the monophosphate.[3][4][7][8] Cellular kinases then perform two subsequent phosphorylations to yield the active triphosphate, GS-443902.[3][4][7]

This metabolic dependency has profound implications for assay design:

-

Metabolic Competence is Key: The cell lines chosen for cytotoxicity testing must express the necessary enzymes (CES1, CatA, HINT1, and relevant kinases) to process the prodrug.[3][4][7] Testing in a cell line that cannot activate the prodrug would yield misleadingly low cytotoxicity data.

-

Multiple Potential Toxicants: Cytotoxicity could be induced by the parent compound, the accumulation of an intermediate metabolite, or the active triphosphate form. The assay strategy must be able to detect a signal regardless of the causative agent.

Designing a Self-Validating Assay Cascade

To build a trustworthy cytotoxicity profile, a single assay is insufficient. A tiered, multi-assay approach, often called an orthogonal strategy, is essential. This involves probing different aspects of cell health to confirm findings and eliminate the possibility of assay-specific artifacts. A positive result in one assay should be confirmed by a complementary method that measures a different cellular parameter.

This guide proposes a logical, tiered workflow designed to move from broad assessments of cell viability to more specific mechanisms of cell death.

Caption: Proposed tiered workflow for cytotoxicity assessment.

Chapter 2: Core Cytotoxicity Assays: Methodologies & Rationale

This chapter details the practical application of the tiered approach, providing both the "how" and the "why" for each core assay.

Tier 1: General Cell Viability & Metabolic Activity Assays

The goal of Tier 1 is to cast a wide net to detect any potential negative impact on overall cell health and metabolic function in a high-throughput manner.

-

Principle: This assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[9][10][11] The assay reagent lyses the cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP released.[9][10][12]

-

Rationale: ATP is the primary energy currency of the cell. A decrease in ATP levels is a direct and early indicator of cellular stress or death. This "add-mix-measure" format is simple, robust, and less prone to artifacts from compounds that interfere with mitochondrial reductases.[9][12]

-

Detailed Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of Remdesivir de(ethylbutyl 2-aminopropanoate) (e.g., 10-point, 3-fold dilution) and add it to the cells. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a relevant duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[12]

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[13] Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[11][12]

-

Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

-

Data Acquisition: Measure luminescence using a plate-based luminometer.

-

-

Principle: These colorimetric assays measure the activity of mitochondrial dehydrogenases. Viable cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, the amount of which is proportional to the number of living cells.

-

Rationale: This provides an orthogonal measure of metabolic activity, focusing specifically on mitochondrial function. It is a cost-effective and widely used primary screening method.

Tier 2: Membrane Integrity & Cell Death Mechanism Assays

If Tier 1 assays indicate cytotoxicity, the next logical step is to determine the mechanism of cell death. The two primary modes are necrosis (uncontrolled cell death with membrane rupture) and apoptosis (programmed, controlled cell death).

-

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[14][15][16] The assay measures the enzymatic activity of LDH in the supernatant, which converts a substrate into a colored or luminescent product.[15][16]

-

Rationale: This assay specifically detects cytotoxicity caused by membrane damage.[15] A positive LDH result, coupled with a negative apoptosis result, strongly suggests a necrotic mode of action.

-

Detailed Step-by-Step Protocol:

-

Cell Seeding & Treatment: Follow steps 1-3 as described for the ATP assay. It is crucial to set up parallel plates for viability and LDH assays.

-

Control Preparation: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]

-

Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new, clear 96-well plate. Avoid disturbing the cell monolayer.

-

Assay Execution: Add the LDH reaction mixture to each well of the new plate.[16]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

-

Stop Reaction & Data Acquisition: Add the Stop Solution and measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm).[16]

-

Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings relative to the spontaneous and maximum release controls.

-

-

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[17] This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 or -7.[18] This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[17][18]

-

Rationale: This assay provides a direct and highly sensitive measure of apoptosis induction.[17][19] A positive result here points towards a programmed cell death pathway.

-

Detailed Step-by-Step Protocol:

-

Cell Seeding & Treatment: Follow steps 1-3 as described for the ATP assay.

-

Reagent Preparation & Assay Execution: Follow steps 4-5 as described for the ATP assay, using the Caspase-Glo® 3/7 Reagent.[18]

-

Signal Stabilization & Data Acquisition: Incubate at room temperature for at least 1 hour to allow for cell lysis and signal generation.[18] Measure luminescence using a plate-based luminometer.

-

Caption: Caspase-Glo® 3/7 assay mechanism for apoptosis detection.

Chapter 3: Advanced Profiling & Data Integration

High-Content Imaging (HCI) for Multiparametric Analysis

-

Principle: HCI combines automated fluorescence microscopy with sophisticated image analysis software to simultaneously quantify multiple cellular parameters on a cell-by-cell basis.[20][21]

-

Rationale: HCI provides unparalleled depth of information, moving beyond a single-number output to a detailed phenotypic profile of cytotoxicity.[22] It allows for the simultaneous measurement of parameters such as:

-

Value: This approach can visually confirm the findings from plate-reader assays and uncover subtle or mixed cytotoxic phenotypes that might otherwise be missed. For instance, a compound might induce both apoptosis and oxidative stress, a nuance only detectable through multiparametric analysis.[22][24]

Data Synthesis & Interpretation

The ultimate goal is to integrate data from all assays into a coherent cytotoxicity profile.

-

Calculating CC50: For each assay, the 50% cytotoxic concentration (CC50) is calculated. This is the concentration of the compound that causes a 50% reduction in the measured signal (e.g., cell viability) compared to untreated controls.[25][26] This is determined by plotting the dose-response curve and fitting it with a non-linear regression model.

-

Calculating the Selectivity Index (SI): The therapeutic window of an antiviral compound is its ability to inhibit viral replication at concentrations that are not toxic to the host cell. The Selectivity Index (SI) is a critical metric for quantifying this. It is calculated as: SI = CC50 / EC50 (where EC50 is the 50% effective concentration for inhibiting the virus)[25][27][28][29]

A higher SI value is desirable, as it indicates that the compound is much more potent against the virus than it is toxic to the cells.

-

Data Summary Table: All quantitative data should be consolidated into a clear, structured table for easy comparison across assays and cell lines.

| Assay | Parameter Measured | A549 Cells CC50 (µM) | HepG2 Cells CC50 (µM) | Selectivity Index (SI) vs. Target Virus |

| CellTiter-Glo® | ATP Levels (Viability) | 55.2 | 48.9 | >50 |

| LDH Release | Membrane Integrity | >100 (No Necrosis) | >100 (No Necrosis) | N/A |

| Caspase-Glo® 3/7 | Apoptosis Induction | 58.1 | 51.5 | >50 |

| High-Content | Nuclear Condensation | 60.5 | 53.8 | >50 |

(Note: Data are hypothetical for illustrative purposes.)

Chapter 4: Cell Line Selection & Quality Control

Rationale for Cell Line Choice

The choice of cell lines is a critical experimental parameter that dictates the relevance of the results.

-

Disease-Relevant Cells: For a compound targeting a respiratory virus, human lung epithelial cells such as A549 or Calu-3 are highly relevant. These lines support the replication of many respiratory viruses and are likely to express the necessary metabolic enzymes for prodrug activation.[7]

-

Hepatotoxicity Assessment: The liver is a major site of drug metabolism, and hepatotoxicity is a common reason for drug failure. Human hepatocyte-derived carcinoma cells, such as HepG2 , are a standard in vitro model for assessing potential liver toxicity.[30][31][32] While they have limitations, they provide a robust and reproducible system for early-stage hazard identification.[30][31]

-

Verification of Metabolic Competence: Before initiating large-scale screening, it is crucial to confirm that the chosen cell lines express the key enzymes (CES1, CatA, HINT1) required for Remdesivir prodrug activation.[3][4][7] This can be done via mRNA quantification (qRT-PCR) or protein analysis (Western Blot).

Ensuring Assay Integrity

Robust quality control is non-negotiable for generating trustworthy data.

-

Controls: Every assay plate must include:

-

Negative/Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) to measure baseline response.

-

Positive Control: Cells treated with a known cytotoxic compound (e.g., staurosporine for apoptosis) to ensure the assay system is working correctly.

-

-

Regulatory Context: While these are early-stage, non-GLP (Good Laboratory Practice) assays, the principles should align with broader regulatory expectations for safety assessment. Guidelines from bodies like the International Council for Harmonisation (ICH), such as ICH S2(R1) for genotoxicity, provide a framework for rigorous testing and data interpretation that can inform the design of early safety studies.[33][34][35][36][37]

Conclusion

The early-stage cytotoxicity assessment of a prodrug like Remdesivir de(ethylbutyl 2-aminopropanoate) demands a scientifically rigorous and multi-faceted strategy. Simply generating a single CC50 value is insufficient. By employing a tiered cascade of orthogonal assays—beginning with broad viability screens, proceeding to mechanistic investigation with LDH and caspase assays, and culminating in advanced multiparametric profiling with High-Content Imaging—researchers can build a comprehensive and reliable safety profile. This self-validating system, grounded in the selection of metabolically competent and disease-relevant cell lines, provides the high-quality data necessary to make confident decisions, de-risk drug development programs, and ultimately select candidates with the highest potential for a favorable therapeutic window.

References

- 1. Remdesivir - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 3. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Remdesivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. promega.com [promega.com]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 18. promega.com [promega.com]

- 19. Caspase-Glo® 3/7 3D Assay [promega.sg]

- 20. Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 26. labinsights.nl [labinsights.nl]

- 27. researchgate.net [researchgate.net]

- 28. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]

- 32. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 34. database.ich.org [database.ich.org]

- 35. fda.gov [fda.gov]

- 36. database.ich.org [database.ich.org]

- 37. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]

An In-Depth Technical Guide to the Initial Stability Assessment of Remdesivir Nucleoside Monophosphate in Pharmaceutical Solvents

Executive Summary

Remdesivir (RDV), a cornerstone in antiviral therapy, is a nucleotide prodrug that must be metabolized intracellularly to its active triphosphate form. A critical intermediary in this bioactivation pathway is the remdesivir nucleoside monophosphate. The topic of this guide, initially described as "Remdesivir de(ethylbutyl 2-aminopropanoate)," is scientifically interpreted as this key monophosphate metabolite, which is formed by the enzymatic cleavage of the phosphoramidate prodrug moiety from the parent molecule. Understanding the stability of this polar metabolite is paramount for drug development professionals. Its degradation kinetics influence the analytical window for pharmacokinetic studies, inform the development of stable analytical standards, and provide insights into its potential persistence and behavior in formulation matrices. This guide provides a comprehensive framework for conducting initial, non-GMP stability studies of Remdesivir Nucleoside Monophosphate, detailing the scientific rationale, step-by-step protocols, and data interpretation strategies necessary for a robust assessment.

Introduction: The Critical Role of Early-Stage Stability Assessment

The Challenge of Prodrug Stability: A Case Study of Remdesivir

Remdesivir is a prodrug designed to enhance cell permeability, delivering its active component into the cell where it can be converted to the pharmacologically active triphosphate form, GS-443902.[1][2] This conversion process involves several metabolic steps, with the formation of the nucleoside monophosphate being a pivotal event.[1] The parent drug, RDV, is known to be unstable in plasma, where it is rapidly hydrolyzed to its parent nucleoside, GS-441524.[3][4] This inherent lability underscores the importance of studying not only the parent drug but also its key metabolites.

Introducing Remdesivir Nucleoside Monophosphate: Rationale and Structural Context

The compound of interest for this guide is the direct precursor to the active triphosphate: Remdesivir Nucleoside Monophosphate. This molecule is what remains after esterases and phosphoramidases cleave the 2-ethylbutyl L-alaninate group from Remdesivir.[1] Studying its stability is crucial because:

-

Analytical Reference: As a primary metabolite, it is a critical analyte in pharmacokinetic (PK) and drug metabolism (DMPK) studies.[5] Knowing its stability in various solvents is essential for developing reliable analytical methods and ensuring sample integrity from collection to analysis.

-

Formulation Insights: While less likely to be a formulated API itself due to high polarity, its stability characteristics in common pharmaceutical co-solvents can inform the development of parenteral formulations of the parent drug, predicting potential degradant profiles.

-

Mechanistic Understanding: Its degradation pathways can provide valuable information about the overall chemical liabilities of the core nucleoside phosphate structure.

Objectives of this Guide: A Roadmap for Rapid Stability Profiling

This guide provides a robust, scientifically-grounded methodology for conducting an initial stability assessment of Remdesivir Nucleoside Monophosphate. The objective is to generate foundational data that enables researchers to:

-

Select appropriate solvents for analytical method development and short-term biological assays.

-

Establish preliminary handling and storage recommendations.

-

Identify key degradation liabilities that may require further investigation in formal, long-term stability and forced degradation studies as outlined by ICH guidelines.[6][7][8]

Foundational Principles: Designing a Robust Stability Study

The "Why": Selecting Solvents with Purpose

The choice of solvents is not arbitrary; it must reflect the potential environments the compound will encounter during research and development.[9][10] Our selection is based on downstream applications:

-

Aqueous Buffers (pH 4.5, 7.4, 9.0): These mimic physiological conditions (pH 7.4) and the pH extremes that can occur in parenteral formulations or during certain analytical procedures. pH dependence is a critical stability parameter for ionizable molecules like phosphates.

-

Acetonitrile (ACN) & Methanol (MeOH): These are the most common organic solvents used in reverse-phase high-performance liquid chromatography (HPLC). Understanding the compound's stability in these solvents is critical for preparing mobile phases and sample diluents.

-